(2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid
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Overview
Description
(2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid is a fluorinated organic compound that features a pyridine ring and a fluoroalkene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid typically involves the introduction of a fluorine atom into a precursor molecule containing a pyridine ring. One common method is the fluorination of a suitable precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is often carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, helps in obtaining high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid is used as a building block for the synthesis of more complex fluorinated compounds
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, where the presence of fluorine can impart desirable properties like increased chemical resistance and reduced surface energy.
Mechanism of Action
The mechanism of action of (2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic environment of the molecule. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(pyridin-2-yl)prop-2-enoic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-fluoro-3-(pyridin-2-yl)prop-2-enoic acid: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity and applications.
2-(pyridin-3-yl)acrylic acid: Contains a similar pyridine ring but lacks the fluoroalkene moiety.
Uniqueness
The unique combination of a fluorine atom and a pyridine ring in (2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid imparts distinct chemical properties, such as increased stability and reactivity, which are not observed in its non-fluorinated analogs. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
2639466-20-7 |
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Molecular Formula |
C8H6FNO2 |
Molecular Weight |
167.1 |
Purity |
95 |
Origin of Product |
United States |
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